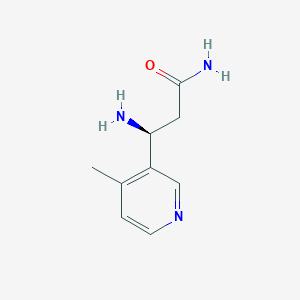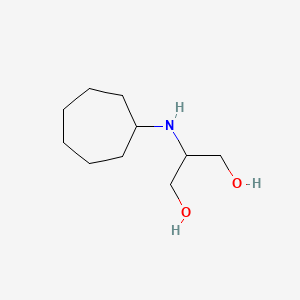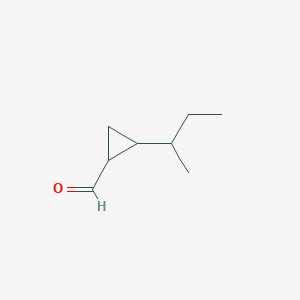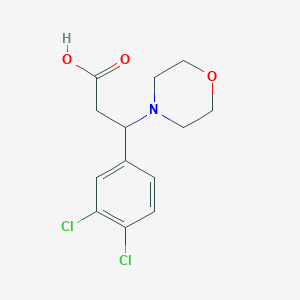![molecular formula C7H13NO3S B13250497 1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate](/img/structure/B13250497.png)
1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[221]heptan-4-yl methanesulfonate is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate typically involves the reaction of 1-Azabicyclo[2.2.1]heptane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The nitrogen atom in the bicyclic structure can participate in oxidation and reduction reactions.
Cycloaddition Reactions: The bicyclic structure can undergo cycloaddition reactions with suitable dienophiles or dienes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Cycloaddition Reactions: Catalysts such as palladium or rhodium complexes are often employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Cycloaddition Reactions: Products include larger bicyclic or polycyclic structures.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The bicyclic structure provides rigidity and specificity in binding to biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.1]heptane: Lacks the methanesulfonate group, making it less reactive in substitution reactions.
2-Azabicyclo[2.2.1]heptane: Similar bicyclic structure but with the nitrogen atom in a different position, leading to different chemical properties.
8-Azabicyclo[3.2.1]octane: A larger bicyclic structure with different reactivity and applications.
Uniqueness
1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its reactivity in substitution reactions. The bicyclic structure also provides rigidity, making it a valuable building block in the synthesis of complex molecules.
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-yl methanesulfonate |
InChI |
InChI=1S/C7H13NO3S/c1-12(9,10)11-7-2-4-8(6-7)5-3-7/h2-6H2,1H3 |
InChI Key |
FICMZJMRWMBUCS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC12CCN(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13250417.png)
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13250423.png)

![Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13250433.png)

![1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride](/img/structure/B13250439.png)

![{3-[(Cyclopropylmethyl)amino]phenyl}methanol](/img/structure/B13250464.png)

![Spiro[2.6]nonane-4-carboxylic acid](/img/structure/B13250471.png)




